Guanfacine-13C, 15N3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

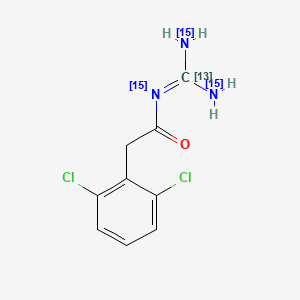

Guanfacine-13C, 15N3 is the 13C and 15N labeled version of Guanfacine . It is an orally active noradrenergic α2A agonist and has high selectivity for the α2A receptor subtype . It is used in pharmaceutical analytical testing .

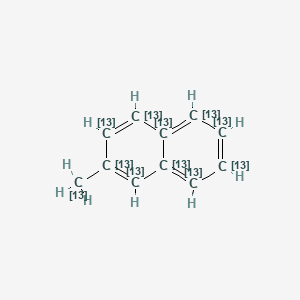

Molecular Structure Analysis

The molecular formula of Guanfacine-13C, 15N3 is C8[13C]H9Cl2[15N]3O . It has a molecular weight of 250.07 g/mol .Physical And Chemical Properties Analysis

Guanfacine-13C, 15N3 is a solid substance . Its solubility in methanol is slight when sonicated . It has a molecular weight of 250.07 g/mol .科学的研究の応用

Cardiovascular Research

Guanfacine-13C, 15N3 serves as an internal standard for the quantification of guanfacine, which is used in cardiovascular studies. Guanfacine is an α2-adrenergic receptor agonist known to lower blood pressure in hypertensive rats through its action on central nervous system adrenergic receptors .

Neuroscience: Learning and Memory

In neuroscience, particularly in the study of learning and memory, Guanfacine-13C, 15N3 can be utilized to track the distribution and quantification of guanfacine. Guanfacine has shown potential in improving spatial working memory deficits induced by hypobaric hypoxia in rats .

Pharmacokinetics

Guanfacine-13C, 15N3 is crucial for pharmacokinetic studies. It allows researchers to understand the absorption, distribution, metabolism, and excretion (ADME) of guanfacine by providing a stable isotopically labeled standard that can be detected and quantified using mass spectrometry techniques .

Behavioral Neuroscience

This compound is also significant in behavioral neuroscience. It helps in the investigation of the effects of guanfacine on conditions such as Tourette’s syndrome and attention deficit hyperactivity disorder (ADHD), where guanfacine is used for its sedative and hypotensive effects .

Molecular Biology

In molecular biology, Guanfacine-13C, 15N3 can be used to study the binding affinity and efficacy of guanfacine at various adrenergic receptors. It provides a way to measure the interaction between guanfacine and its target receptors with high precision .

Analytical Chemistry

Lastly, in analytical chemistry, Guanfacine-13C, 15N3 is essential for developing and validating analytical methods for guanfacine detection. It ensures the accuracy and reliability of the analytical results, which is fundamental for further pharmaceutical research .

将来の方向性

特性

IUPAC Name |

N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15)/i9+1,12+1,13+1,14+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJOMKTZOLKMBF-DATIIYMNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)[15N]=[13C]([15NH2])[15NH2])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675628 |

Source

|

| Record name | N-{Bis[(~15~N)amino](~13~C)methylidene}-2-(2,6-dichlorophenyl)(~15~N)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guanfacine-13C, 15N3 | |

CAS RN |

1189924-28-4 |

Source

|

| Record name | N-{Bis[(~15~N)amino](~13~C)methylidene}-2-(2,6-dichlorophenyl)(~15~N)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary application of Guanfacine-13C, 15N3 in the presented research?

A1: Guanfacine-13C, 15N3 serves as an internal standard (IS) in a newly developed high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) method for quantifying Guanfacine in human plasma []. This method is crucial for bioequivalence and pharmacokinetic studies of Guanfacine.

Q2: Why is Guanfacine-13C, 15N3 chosen as the internal standard instead of other compounds?

A2: The article highlights that using Guanfacine-13C, 15N3 as the IS eliminates the issue of ion suppression in the plasma matrix, a common challenge in mass spectrometry analysis []. This stable isotope-labeled version of Guanfacine allows for accurate and reliable quantification of the drug in biological samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)

![4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one](/img/structure/B564415.png)